molecular formula C11H9N3OS B2632868 7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol CAS No. 1144455-32-2

7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol

Cat. No. B2632868
CAS RN: 1144455-32-2
M. Wt: 231.27
InChI Key: AHMHSEGBVRFEIR-UHFFFAOYSA-N
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Description

“7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” is a chemical compound . It’s part of a series of pyrido[2,3-d]pyrimidine derivatives that were designed and synthesized as potential anticonvulsants and antidepressants .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of “7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” can be represented by the SMILES notation: Cc1cc(nc2c1c3c(o2)c4 nnnn4cn3)C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include condensation, cyclization, elimination, methylation, and condensation .

Scientific Research Applications

Synthesis of New Heterocyclic Systems

Researchers have developed methods to synthesize new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, starting from ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates. These compounds exhibit promising antimicrobial activity against Staphylococcus aureus, highlighting their potential in creating new antimicrobial agents (Sirakanyan et al., 2015).

Biological Activities

The biological activities of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been a subject of interest, particularly as phosphodiesterase type 4 (PDE4) inhibitors with the potential to treat asthma and chronic obstructive pulmonary disease (COPD) (Taltavull et al., 2011). Additionally, some derivatives have been synthesized to study their antimicrobial activity, revealing pronounced antimicrobial properties and indicating the significant role of specific substituents in manifesting activity (Sirakanyan et al., 2021).

Synthesis Methods

Innovative synthesis methods for fused furo- and thienopyridines have been developed, producing compounds like 8,8-dimethyl-11-(2-furyl)-7,10-dihydro-8H-pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno(furo)[3,2-d]- pyrimidine-4(3H)-ones from 2,2-dimethyltetrahydropyran-4-one. These methods offer new pathways for creating complex heterocyclic compounds with potential applications in drug development (Dabaeva et al., 2019).

Antitumor and Antimicrobial Activities

The antitumor and antimicrobial activities of novel pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines and related compounds have been evaluated, with some showing pronounced activities. These studies not only provide insights into the structure-activity relationships but also highlight the potential of these compounds in developing new therapeutic agents (Sirakanyan et al., 2019).

Future Directions

The future directions for the research and development of “7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” and its derivatives could involve further exploration of their potential as anticonvulsants and antidepressants .

properties

IUPAC Name

11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-5-3-6(2)14-10-7(5)8-9(15-10)11(16)13-4-12-8/h3-4H,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMHSEGBVRFEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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